1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide
Description
The compound 1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide (hereafter referred to as the target compound) features a 1,3-oxazole core substituted with a cyano group, a piperidine-carboxamide moiety, and a furan ring bearing a 3-methylphenoxy-methyl substituent.
Properties
IUPAC Name |
1-[4-cyano-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-3-2-4-16(11-14)28-13-17-5-6-19(29-17)21-25-18(12-23)22(30-21)26-9-7-15(8-10-26)20(24)27/h2-6,11,15H,7-10,13H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJDSTXYPMCDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biological Activity
1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide, also known as D301-0178, is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring , a furan ring , and an oxazole moiety , which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 406.4 g/mol. Its structural complexity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Receptor Binding : The compound may modulate receptor activity, influencing pathways related to neurotransmission and cellular signaling.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that the compound has varying degrees of antibacterial activity against several bacterial strains. For instance, related compounds have shown IC50 values in the micromolar range against common pathogens .
Neuroprotective Effects
Studies on structurally similar compounds suggest potential neuroprotective effects. The capacity to inhibit monoamine oxidase (MAO) enzymes may contribute to neuroprotection by preventing the degradation of neurotransmitters, thus enhancing dopaminergic signaling .
Anti-inflammatory and Anticancer Properties
The compound's structural features suggest potential anti-inflammatory and anticancer activities. Compounds containing oxazole and piperidine rings have been documented to exhibit cytotoxic effects against various cancer cell lines .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide is primarily explored as a pharmaceutical intermediate. Its structure allows for interactions with various biological targets, making it a candidate for drug development aimed at specific receptors or enzymes.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that modifications to the piperidine ring can enhance its efficacy against certain cancer cell lines.
Materials Science
Due to its complex structure, the compound is being investigated for its potential in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties may lead to the development of materials with enhanced mechanical or thermal stability.
Data Table: Material Properties
| Material Type | Properties | Potential Applications |
|---|---|---|
| Polymers | High thermal stability | Coatings, composites |
| Nanomaterials | Enhanced conductivity | Electronics, sensors |
Biological Research
The biological activities of this compound are under investigation for potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues are summarized below:
*Estimated based on structural similarity.
†Calculated based on formula.
Key Observations:
- Electronic Effects: The 4-methoxyphenoxy group () introduces electron-donating properties, while the sulfamoyl group () is electron-withdrawing, altering the oxazole ring's reactivity and interaction with targets.
- Functional Group Variations : Replacement of the carboxamide with a carboxylic acid () increases polarity, likely improving aqueous solubility but reducing membrane permeability.
Physicochemical Properties
- Lipophilicity: The target compound’s 3-methylphenoxy group likely increases logP compared to D301-0178’s 4-methoxyphenoxy, enhancing membrane permeability but risking solubility limitations.
- Solubility : The carboxylic acid analogue () may exhibit higher solubility in physiological conditions due to ionization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
